molecular formula C27H29F3N4O B3069130 1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)- CAS No. 1404088-26-1

1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-

Cat. No.: B3069130
CAS No.: 1404088-26-1
M. Wt: 482.5 g/mol
InChI Key: KNBIWYLGRBONHL-ZRJNXXGPSA-N
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Description

1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- is a complex organic compound with a unique structure that combines a benzenediamine core with a cinchonan moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzenediamine core. This can be achieved through the reduction of nitrobenzene derivatives or the catalytic hydrogenation of dinitrobenzenes. The cinchonan moiety is introduced through a coupling reaction, often using a cinchona alkaloid derivative as a starting material. The trifluoromethyl group is then added via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The benzenediamine core can be oxidized to form quinone derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine: Lacks the cinchonan and trifluoromethyl groups, making it less complex and less versatile.

    Cinchona Alkaloids: Contain the cinchonan moiety but lack the benzenediamine core and trifluoromethyl group.

    Trifluoromethylated Amines: Have the trifluoromethyl group but lack the benzenediamine and cinchonan moieties.

Uniqueness

1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- is unique due to its combination of a benzenediamine core, a cinchonan moiety, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-N-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F3N4O/c1-3-16-15-34-11-9-17(16)12-25(34)26(33-24-6-4-18(13-22(24)31)27(28,29)30)20-8-10-32-23-7-5-19(35-2)14-21(20)23/h3-8,10,13-14,16-17,25-26,33H,1,9,11-12,15,31H2,2H3/t16-,17-,25+,26+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBIWYLGRBONHL-ZRJNXXGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C=C(C=C5)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C=C(C=C5)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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